
2-Cyclobutylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound features a cyclobutyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclobutylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-cyclobutylbenzenesulfonic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-cyclobutylbenzenesulfonic acid to produce this compound under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid. The reaction is typically carried out in a well-controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
2-Cyclobutylbenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites on biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Lacks the cyclobutyl group, making it less sterically hindered.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyclobutyl group, affecting its reactivity and steric properties.
Cyclohexylbenzenesulfonyl chloride: Contains a cyclohexyl group, which is larger and more flexible than the cyclobutyl group.
Uniqueness
2-Cyclobutylbenzene-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which introduces significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C10H11ClO2S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
2-cyclobutylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Clé InChI |
VVMXPONRCDCSTG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=CC=CC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


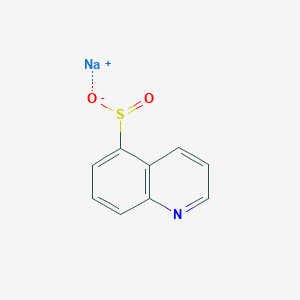
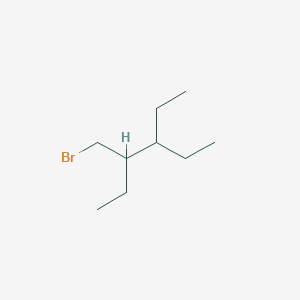
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)

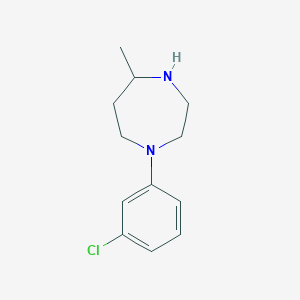
![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
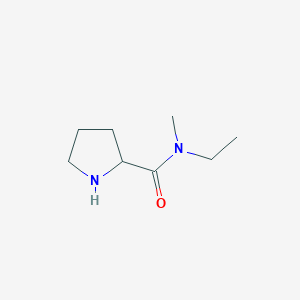
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)


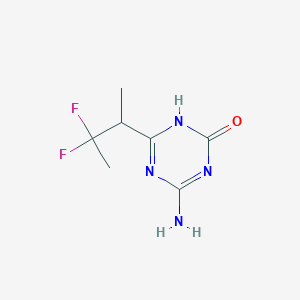
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
